
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyamine Analogue-induced Programmed Cell Death
Polyamine analogues, including structures similar to the compound , have been studied for their role in inducing programmed cell death (PCD) in cancer cells. These compounds can selectively induce cytotoxic activity in specific cell types, potentially due to oxidative stress resulting from the production of H2O2. This mechanism suggests a possible application in developing new antineoplastic agents (Ha et al., 1997).
Receptor Ligand Activity
Compounds structurally related to N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide have been explored for their receptor ligand activity, particularly in binding to sigma receptors. These receptors are involved in several neurological processes, and ligands with high affinity and selectivity could have implications in neurological research and drug development (Prezzavento et al., 2007).
Antifungal, Antibacterial, and Anticancer Activities
Research into compounds with similar structural motifs has uncovered potential antifungal, antibacterial, and anticancer activities. For instance, pyrazole derivatives have been identified with pharmacophore sites for these activities, suggesting a broader application in developing treatments for various diseases (Titi et al., 2020).
Oxidative Stress and Free Radical Studies
The study of stable free radicals, including those related to the compound of interest, provides insights into the mechanisms of oxidative stress and its implications in cellular damage and aging. Understanding these processes at the molecular level can contribute to the development of antioxidants and therapeutic agents targeting oxidative stress-related diseases (Yoshioka et al., 1971).
Glycolic Acid Oxidase Inhibition
Research into inhibitors of glycolic acid oxidase, with studies on derivatives including 3-hydroxy-1H-pyrrole-2,5-dione, provides a foundation for developing treatments for disorders like Primary Hyperoxaluria Type 1. These inhibitors can potentially reduce the production of oxalate, a compound that contributes to kidney stone formation and renal failure (Rooney et al., 1983).
Electrochemical Properties and Electrocatalytic Reactions
N-Oxyl compounds, including those related to this compound, play a significant role in catalysis and electrochemical reactions. Their electrochemical properties enable the development of novel electrosynthetic methods and provide insights into their catalytic mechanisms (Nutting et al., 2018).
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-12-18(7-8-18)11-19-16(24)17(25)20-13-4-3-5-14(10-13)21-9-2-1-6-15(21)23/h3-5,10,22H,1-2,6-9,11-12H2,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXABSJDOSRENRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
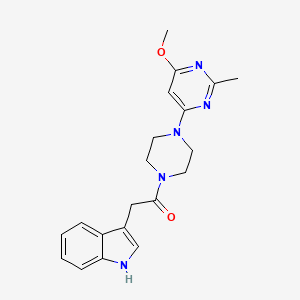
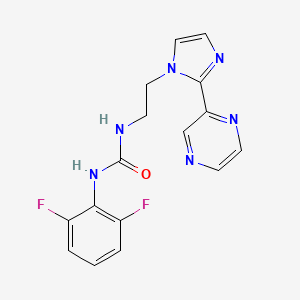
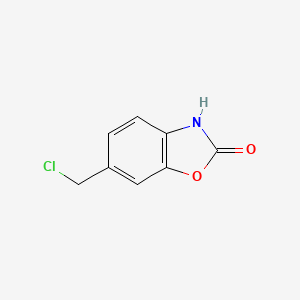
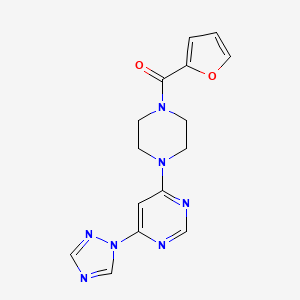

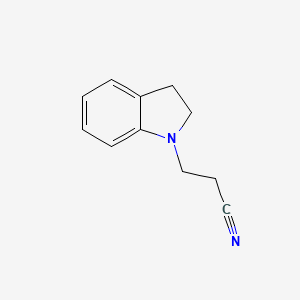

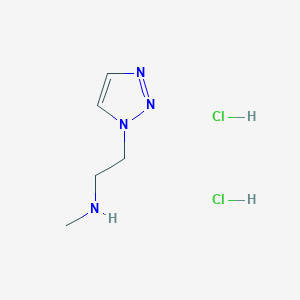

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)
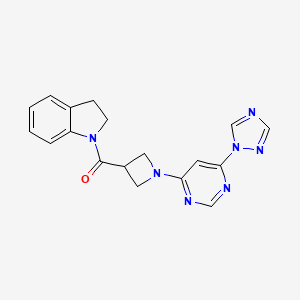

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)
